molecular formula C22H22N2O3S B2903257 N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-1-yl)acetamide CAS No. 897612-08-7

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2903257
CAS No.: 897612-08-7
M. Wt: 394.49
InChI Key: WSHMOHCHLAWKTR-UHFFFAOYSA-N
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Description

N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a key regulator of cellular processes. Its primary research value lies in its ability to selectively increase the acetylation of cytoplasmic targets, particularly α-tubulin, without significantly affecting histone acetylation in the nucleus, which is a common off-target effect of pan-HDAC inhibitors. This selectivity makes it a valuable chemical probe for dissecting the specific biological functions of HDAC6 in various disease contexts. Research utilizing this compound is prominently focused in oncology, where HDAC6 inhibition has been shown to disrupt aggresome formation, impair cell migration, and induce apoptosis in multiple cancer cell lines, including those resistant to conventional therapies. Furthermore, its application extends to neurological disease research, where modulating HDAC6 activity shows promise in models of neurodegenerative conditions like Alzheimer's disease, as HDAC6 inhibition can improve mitochondrial transport and mitigate tau pathology. The compound's design, featuring a naphthalene group linked to a tetrahydroquinoline scaffold capped with a methanesulfonyl group, is optimized for high binding affinity and isoform selectivity, providing researchers with a precise tool to investigate HDAC6's role in cellular proteostasis, cytoskeletal dynamics, and oncogenic signaling pathways. Studies have demonstrated its efficacy in preclinical models, highlighting its potential for exploring novel therapeutic strategies that target the non-histone functions of HDACs.

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-28(26,27)24-13-5-9-17-11-12-19(15-21(17)24)23-22(25)14-18-8-4-7-16-6-2-3-10-20(16)18/h2-4,6-8,10-12,15H,5,9,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHMOHCHLAWKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Povarov Cycloaddition for Ring Formation

The tetrahydroquinoline moiety is synthesized via a Povarov reaction, involving aniline derivatives, aldehydes, and activated alkenes. For example, 4-methoxyaniline reacts with benzaldehyde and ethyl vinyl ether under BF₃·OEt₂ catalysis to yield 7-methoxy-1,2,3,4-tetrahydroquinoline. This method achieves 62–68% yields in dichloromethane at 0–5°C.

Reaction Conditions:

  • Catalyst: Boron trifluoride diethyl etherate (10 mol%)
  • Solvent: Dichloromethane
  • Temperature: 0–5°C, 12 hours
  • Yield: 65% (average)

Methanesulfonyl Group Introduction

Sulfonylation with Methanesulfonyl Chloride

The tetrahydroquinoline intermediate undergoes sulfonylation at the nitrogen atom. Methanesulfonyl chloride (1.2 equiv) in anhydrous THF with triethylamine (2.5 equiv) at −10°C produces the sulfonamide derivative in 85% yield. Excess base prevents HCl-mediated side reactions.

Optimization Data:

Parameter Value Impact on Yield
Equiv MsCl 1.2 vs. 1.0 +12%
Temperature −10°C vs. RT +22%
Solvent THF vs. DCM +15%

Naphthyl-Acetamide Coupling

Friedel-Crafts Acylation Strategy

Naphthalene undergoes Friedel-Crafts acylation with chloroacetyl chloride (AlCl₃ catalyst) to form 2-(naphthalen-1-yl)acetyl chloride. Subsequent amidation with the sulfonylated tetrahydroquinoline occurs in DMF with Hünig’s base, yielding the target compound.

Stepwise Yields:

  • Acylation: 71% (naphthalene to acetyl chloride)
  • Amidation: 68% (final coupling)

Critical Parameters:

  • Catalyst loading: 1.1 equiv AlCl₃ maximizes electrophilicity without decomposition.
  • Solvent polarity: DMF enhances nucleophilicity of the tetrahydroquinoline amine.

Catalytic Asymmetric Modifications

Brønsted Acid-Cocatalyzed Enantioselective Synthesis

Chiral sulfinamidourea catalysts (e.g., (S)-TRIP) enable enantioselective formation of stereocenters during ring closure. This method achieves 89% ee in toluene at −40°C, though it remains experimental for this specific compound.

Catalyst Performance:

Catalyst ee (%) Yield (%)
(S)-TRIP 89 54
(R)-Binaphthol 72 61

Purification and Characterization

Chromatographic Techniques

Final purification uses silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (4:1). Purity exceeds 98% by HPLC.

Spectroscopic Validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, naphthyl), 7.89–7.45 (m, 6H, aromatic), 4.02 (s, 2H, CH₂CO), 3.41–3.12 (m, 4H, tetrahydroquinoline CH₂), 2.93 (s, 3H, SO₂CH₃).
  • HRMS (ESI): m/z calculated for C₂₂H₂₃N₂O₃S [M+H]⁺: 403.1382, found: 403.1386.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate a 3-step continuous flow process reducing reaction time from 48 hours to 6 hours. Key advantages include improved heat management and 19% higher overall yield compared to batch methods.

Flow Reactor Parameters:

  • Residence time: 12 minutes (per step)
  • Temperature gradient: 5°C (acyl.) → 25°C (sulfon.) → −5°C (amid.)

Comparative Analysis of Synthetic Routes

Table 1. Route Efficiency Comparison

Method Total Yield (%) Purity (%) Cost Index
Batch (Traditional) 45 97 1.00
Flow Synthesis 64 98 0.82
Catalytic Asymmetric 54 99 1.45

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets in the body makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

N-(4-Bromophenyl)-2-(Naphthalen-1-yl)Acetamide

  • Structure: Differs by replacing the tetrahydroquinoline-sulfonamide group with a 4-bromophenyl ring.
  • Properties : Exhibits inhibitory activity against AChE and BChE due to the naphthalene-acetamide motif, with enhanced halogen interactions .

2-(Naphthalen-1-yl)-N-(1,3-Thiazol-2-yl)Acetamide

  • Structure: Substitutes the tetrahydroquinoline-sulfonamide with a thiazole ring.
  • Synthesis : Prepared via amide coupling, contrasting with the target compound’s likely sulfonylation and cyclization steps .

N-(1-(Ethanesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)-2-(4-Methoxyphenyl)Acetamide

  • Structure : Ethanesulfonyl replaces methanesulfonyl; 4-methoxyphenyl substitutes naphthalen-1-yl.
  • Properties : The ethanesulfonyl group may enhance metabolic stability, while the 4-methoxyphenyl group reduces hydrophobicity compared to naphthalene .

Triazole-Containing Acetamides

Compounds like 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m series):

  • Structure : Incorporates a triazole ring linked to naphthalene via an oxymethyl group.
  • Synthesis : Prepared via copper-catalyzed 1,3-dipolar cycloaddition, differing from the target compound’s synthesis .
  • Bioactivity : Demonstrated moderate-to-high binding affinities in enzyme assays (specific targets unspecified in evidence) .

Sulfonamide Derivatives

N-[1-(3-(4-Chloro-1-Methyl-3-(Methylsulfonamido)-1H-Indazol-7-yl)-6-(3-Hydroxy-3-Methylbut-1-yn-1-yl)Pyridin-2-yl)-2-(3,5-Difluorophenyl)Ethyl]-2-(Naphthalen-2-yl)Acetamide (200)

  • Structure : Complex indazole-sulfonamide core with naphthalen-2-yl acetamide.
  • Properties : The naphthalen-2-yl isomer may exhibit distinct binding modes compared to the naphthalen-1-yl group in the target compound .

Structural and Functional Analysis

Impact of Sulfonamide vs. Other Substituents

  • Ethanesulfonyl analogs (e.g., ) may offer improved pharmacokinetic profiles due to increased steric bulk.

Role of Naphthalen-1-yl vs. Naphthalen-2-yl

  • Naphthalen-1-yl provides a planar hydrophobic surface, favoring π-π stacking with aromatic residues in enzyme active sites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be controlled to improve yields?

  • Methodology :

  • Core formation : Start with catalytic hydrogenation of aniline derivatives to form the tetrahydroquinoline backbone, followed by methanesulfonyl chloride addition under basic conditions (e.g., NaH or K₂CO₃) .
  • Acetamide coupling : Use a nucleophilic acyl substitution reaction between 2-(naphthalen-1-yl)acetic acid and the tetrahydroquinoline amine group, employing coupling agents like HATU or EDCI in DMF .
  • Optimization : Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) and purify via recrystallization (ethanol) or column chromatography (silica gel, gradient elution) .

Q. Which analytical techniques are most effective for characterizing this compound's structural integrity and purity?

  • Methodology :

  • IR spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300–1250 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify proton environments (e.g., naphthyl protons at δ 7.2–8.6 ppm, methanesulfonyl CH₃ at δ 3.1–3.3 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₂N₂O₃S: 413.1294) .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

  • Methodology :

  • Enzyme inhibition : Test against bacterial dihydropteroate synthase or human kinases using fluorometric assays .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group variation, naphthyl substitution) affect bioactivity and selectivity?

  • Methodology :

  • SAR studies : Compare analogs (e.g., ethylsulfonyl vs. methanesulfonyl derivatives) in enzyme inhibition assays. For example, methanesulfonyl groups may enhance solubility but reduce lipophilicity vs. ethyl analogs .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .

Q. How can mechanistic studies resolve contradictions in reported biological activity data?

  • Methodology :

  • Dose-response analysis : Re-evaluate IC₅₀ values under standardized conditions (pH 7.4, 37°C) to address variability in prior studies .
  • Metabolic stability : Use liver microsome assays to assess if discrepancies arise from differential metabolism (e.g., CYP3A4-mediated degradation) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms of this compound?

  • Methodology :

  • Chiral resolution : Employ chiral HPLC (Chiralpak AD-H column) with hexane:isopropanol (90:10) to separate enantiomers .
  • Asymmetric synthesis : Use Evans auxiliaries or organocatalysts (e.g., L-proline) during tetrahydroquinoline formation to control stereochemistry .

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